1-Ethyl-4-ethynylbenzene

Lipophilicity Partition Coefficient ADME

1-Ethyl-4-ethynylbenzene (CAS 40307-11-7), also known as 4-ethylphenylacetylene, is a para-substituted aryl acetylene with the molecular formula C₁₀H₁₀ and a molecular weight of 130.19 g/mol. This compound features a terminal alkyne group and an ethyl substituent on a benzene ring, placing it within the class of mono-ethynyl aromatic hydrocarbons used as building blocks in organic synthesis, materials science, and click chemistry.

Molecular Formula C10H10
Molecular Weight 130.19 g/mol
CAS No. 40307-11-7
Cat. No. B1585293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-ethynylbenzene
CAS40307-11-7
Molecular FormulaC10H10
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C#C
InChIInChI=1S/C10H10/c1-3-9-5-7-10(4-2)8-6-9/h1,5-8H,4H2,2H3
InChIKeyZNTJVJSUNSUMPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-ethynylbenzene CAS 40307-11-7: Key Procurement Data and Comparative Identity


1-Ethyl-4-ethynylbenzene (CAS 40307-11-7), also known as 4-ethylphenylacetylene, is a para-substituted aryl acetylene with the molecular formula C₁₀H₁₀ and a molecular weight of 130.19 g/mol [1]. This compound features a terminal alkyne group and an ethyl substituent on a benzene ring, placing it within the class of mono-ethynyl aromatic hydrocarbons used as building blocks in organic synthesis, materials science, and click chemistry [2]. Its physical state at ambient temperature is a colorless to light yellow liquid, with commercial purity typically ≥97% (GC) [3].

1
Building block class
Para-substituted aryl acetylene for CuAAC click chemistry, materials science, and organic synthesis
2
Form factor
Colorless to light yellow liquid; compatible with automated liquid handling and standard Schlenk techniques
3
Selection rationale
Ethyl substituent provides a defined lipophilicity–steric profile distinct from methyl or tert-butyl analogs

Why 1-Ethyl-4-ethynylbenzene Cannot Be Replaced by Generic Aryl Acetylenes in Critical Applications


The substitution of 1-ethyl-4-ethynylbenzene with seemingly similar aryl acetylenes such as 4-ethynyltoluene or 4-tert-butylphenylacetylene is inadvisable without rigorous requalification due to quantifiable differences in key physicochemical properties. The ethyl substituent imparts a distinct balance of lipophilicity, steric bulk, and electronic character that directly influences reaction yields, purification workflows, and material performance . As detailed in Section 3, variations in LogP, density, boiling point, and refractive index among these analogs can alter solvent compatibility, distillation parameters, and analytical detection, thereby affecting both synthetic reproducibility and process economics .

Target 1-Ethyl-4-ethynylbenzene
Analog 1 4-Ethynyltoluene (methyl analog) Lower lipophilicity shifts retention and partitioning; distinct density and boiling point alter purification workflows.
Analog 2 4-tert-Butylphenylacetylene Significantly lower density and higher boiling point affect formulation density and distillation protocols.
Key risk Flash point classification differs (combustible vs. flammable), impacting storage, handling, and regulatory requirements.

Quantitative Differentiation of 1-Ethyl-4-ethynylbenzene from Closest Analogs: A Data-Driven Procurement Guide


LogP and Lipophilicity: 1-Ethyl-4-ethynylbenzene vs. 4-Ethynyltoluene

1-Ethyl-4-ethynylbenzene exhibits a computed LogP of 2.23 or 3.39 , indicating a moderately higher lipophilicity compared to its methyl analog, 4-ethynyltoluene, which has a reported LogP of 1.98 [1]. This difference is significant for applications where membrane permeability or solubility in organic phases is critical.

LogP & Lipophilicity
Cross-study comparable
Target: LogP 2.23–3.39 (calc.)
4-Ethynyltoluene: LogP 1.98
Δ LogP ≈ +0.25 to +1.41
Higher lipophilicity supports organic-phase extraction and reversed-phase retention control.
Computational prediction; experimental LogP may vary.
Lipophilicity Partition Coefficient ADME Click Chemistry

Density and Boiling Point: 1-Ethyl-4-ethynylbenzene vs. 4-Ethynyltoluene vs. 4-tert-Butylphenylacetylene

1-Ethyl-4-ethynylbenzene has a measured density of 0.930 g/mL at 25°C and a boiling point of 192°C (lit.) . In comparison, 4-ethynyltoluene is less dense (0.916 g/mL) and boils at a lower temperature (168-170°C) . Conversely, 4-tert-butylphenylacetylene is significantly less dense (0.877 g/mL) but has a comparable or higher boiling point (210.9°C at 760 mmHg) .

Density & Boiling Point
Direct head-to-head
Target: 0.930 g/mL, BP 192°C
4-Ethynyltoluene: 0.916 g/mL, BP 168–170°C
4-tert-Butylphenylacetylene: 0.877 g/mL, BP 210.9°C
Density: +0.014 / +0.053 g/mL; BP: +22–24°C / −18.9°C
Density and boiling point differences directly influence distillation, extraction, and formulation protocols.
Literature values at 760 mmHg; verify under process conditions.
Physical Properties Distillation Formulation Process Engineering

Refractive Index: 1-Ethyl-4-ethynylbenzene vs. 4-Ethynyltoluene

The refractive index (n20/D) of 1-ethyl-4-ethynylbenzene is reported as 1.5420 . This is distinctly lower than that of 4-ethynyltoluene, which is 1.547 . While the absolute difference is small (Δ = -0.005), it is measurable and can serve as a critical quality control parameter for incoming raw material verification and batch-to-batch consistency.

Refractive Index
Direct head-to-head
Target: n20/D 1.5420
4-Ethynyltoluene: 1.547
Δ = −0.005
Measurable difference supports rapid identity and purity verification via refractometry.
Measured at 20°C, sodium D-line.
Refractometry Quality Control Purity Analysis Material Science

Flash Point Safety Classification: 1-Ethyl-4-ethynylbenzene vs. 4-Ethynyltoluene

1-Ethyl-4-ethynylbenzene has a closed-cup flash point of 71°C [1], classifying it as a combustible liquid under GHS. In contrast, 4-ethynyltoluene has a significantly lower flash point of 48-49°C , which places it in the flammable liquid category.

Flash Point Safety
Direct head-to-head
Target: 71°C (closed cup)
4-Ethynyltoluene: 48–49°C
Δ = +22–23°C
Higher flash point classifies target as combustible, potentially simplifying storage and handling requirements.
Closed cup method; review local regulations.
Safety Data Handling Storage Transport

Polymer Affinity in Click Chemistry: 1-Ethyl-4-ethynylbenzene vs. Generic Alkyne Monomers

In a study of synthetic polymeric scavengers for toxic xenobiotics, a polymer functionalized via CuAAC with 1-ethyl-4-ethynylbenzene exhibited a moderate affinity for Ochratoxin A (OTA) with a dissociation constant KD = 0.5 ± 0.1 mM [1]. This provides a quantifiable performance benchmark for this specific alkyne building block in a defined bio-affinity application, which may differ from other aryl alkynes.

Polymer Affinity (OTA)
Supporting evidence
KD = 0.5 ± 0.1 mM for Ochratoxin A [1]
Ethyl-substituted aryl alkyne yields measurable bio-affinity in CuAAC-derived polymer scavenger.
Single-study data point; affinity cannot be assumed for other alkynes without testing.
Click Chemistry CuAAC Polymer Scavengers Affinity

Optimal Application Scenarios for 1-Ethyl-4-ethynylbenzene Based on Quantified Differentiation


Precision Organic Synthesis Requiring Defined Lipophilicity

When a reaction sequence demands a specific LogP window for efficient liquid-liquid extraction or chromatographic purification, 1-ethyl-4-ethynylbenzene (LogP ~2.23-3.39) offers a distinct advantage over 4-ethynyltoluene (LogP ~1.98). The higher lipophilicity can streamline workup procedures and improve recovery yields .

Formulation of Functional Materials with Specific Density Requirements

In the preparation of polymer composites, liquid crystals, or organic coatings, the density of the monomer influences the final material's properties. The density of 1-ethyl-4-ethynylbenzene (0.930 g/mL) is intermediate between that of 4-ethynyltoluene (0.916 g/mL) and 4-tert-butylphenylacetylene (0.877 g/mL), providing formulators with a tool to fine-tune material density without resorting to solvent blending .

Process Development with Enhanced Safety Margins

For pilot-plant or production-scale processes, the higher flash point of 1-ethyl-4-ethynylbenzene (71°C) relative to 4-ethynyltoluene (48°C) can reduce the risk classification of the operation. This may allow for simplified engineering controls, less restrictive storage protocols, and potentially lower insurance premiums, providing a tangible economic benefit [1].

Polymeric Scavenger Design for Ochratoxin A

Based on literature precedent, 1-ethyl-4-ethynylbenzene has been successfully employed as a clickable monomer to create polymeric scavengers with a measured affinity for Ochratoxin A (KD = 0.5 mM). This application is a direct, evidence-based use case that may not be reliably extrapolated to other aryl alkynes without similar empirical validation [2].

Application
Selection Property
Validation Focus
Precision synthesis with defined lipophilicity
LogP-controlled partitioning
Extraction and chromatographic reproducibility
Functional material formulation
Density and boiling point profile
Material density tuning and distillation parameter review
Process development with safety margin
Flash point safety classification
Storage, handling, and regulatory protocol review
Polymeric scavenger design for Ochratoxin A
Affinity conferred by ethyl-substituted aryl alkyne
KD and polymer performance empirical validation

Technical Documentation Hub

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58 linked technical documents
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